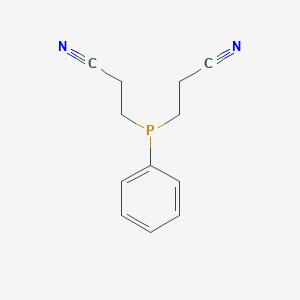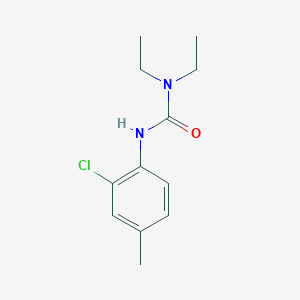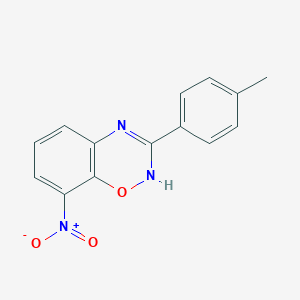![molecular formula C14H18CuN8O4 B098983 bis-(Ethylenediamine)copper bis[dicyanoaurate] CAS No. 18974-18-0](/img/structure/B98983.png)
bis-(Ethylenediamine)copper bis[dicyanoaurate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis-(Ethylenediamine)copper bis[dicyanoaurate] is a coordination compound that involves copper, ethylenediamine, gold, and cyanide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper bis(ethylenediamine) gold cyanide typically involves the reaction of gold cyanide with a copper-ethylenediamine complex. The reaction conditions often include a controlled pH, temperature, and the presence of specific catalysts to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. The use of thiosulfate as a leaching agent in the presence of copper and ethylenediamine has been explored as an environmentally friendly alternative to traditional cyanidation methods .
Chemical Reactions Analysis
Types of Reactions
bis-(Ethylenediamine)copper bis[dicyanoaurate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper and gold.
Reduction: Reduction reactions can convert the compound back to its elemental forms or other reduced states.
Substitution: Ligand substitution reactions can occur, where ethylenediamine or cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation states of copper and gold, while reduction may yield elemental gold and copper .
Scientific Research Applications
bis-(Ethylenediamine)copper bis[dicyanoaurate] has several scientific research applications:
Chemistry: It is used in studies related to coordination chemistry and the development of new gold extraction methods.
Biology: Research into its potential biological effects and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in cancer treatment, are being explored.
Industry: Its use in environmentally friendly gold extraction processes is of significant interest.
Mechanism of Action
The mechanism by which copper bis(ethylenediamine) gold cyanide exerts its effects involves the coordination of copper and gold ions with ethylenediamine and cyanide ligands. This coordination stabilizes the compound and facilitates its interactions with other molecules. The molecular targets and pathways involved include the formation of stable complexes with gold, which can be leveraged in gold extraction processes .
Comparison with Similar Compounds
Similar Compounds
Copper-ammonia-thiosulfate: This compound is similar in its use for gold extraction but involves ammonia instead of ethylenediamine.
Copper-malic acid-thiosulfate: Another alternative that uses malic acid as a ligand instead of ethylenediamine.
Uniqueness
bis-(Ethylenediamine)copper bis[dicyanoaurate] is unique due to its stability and efficiency in gold extraction processes. The use of ethylenediamine instead of ammonia or malic acid provides distinct advantages in terms of stability and reduced reagent consumption .
Properties
CAS No. |
18974-18-0 |
|---|---|
Molecular Formula |
C14H18CuN8O4 |
Molecular Weight |
681.75 g/mol |
IUPAC Name |
copper;ethane-1,2-diamine;gold(1+);tetracyanide |
InChI |
InChI=1S/2C2H8N2.4CN.2Au.Cu/c2*3-1-2-4;4*1-2;;;/h2*1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |
InChI Key |
WVTUTXCVRWBLMV-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Cu+2].[Au+].[Au+] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Cu+2].[Au+].[Au+] |
| 18974-18-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



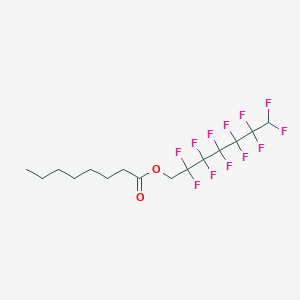
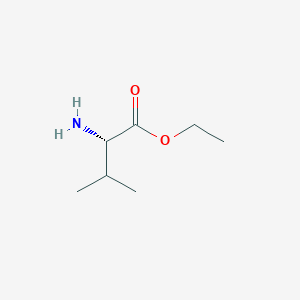
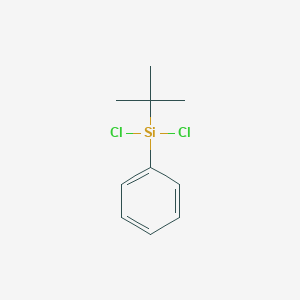
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
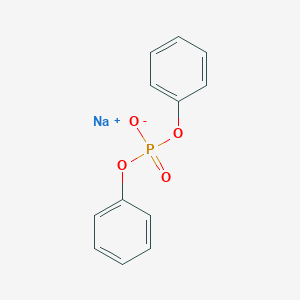

![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)
